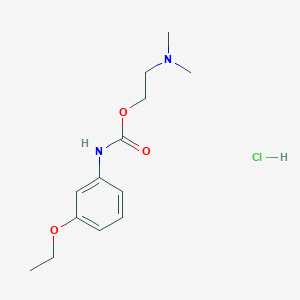
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride involves several steps. Typically, the process begins with the reaction of m-ethoxycarbanilic acid with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The resulting product is then purified and converted to its hydrochloride salt form .
Analyse Des Réactions Chimiques
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride is widely used in scientific research due to its bioactive properties. Some of its applications include:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride can be compared with other similar compounds such as:
- Carbanilic acid, m-ethoxy-, 2-(methylamino)ethyl ester, hydrochloride
- Carbanilic acid, m-ethoxy-, 2-(ethylamino)ethyl ester, hydrochloride
These compounds share similar structural features but differ in their substituent groups, which can affect their chemical properties and biological activities .
Propriétés
Numéro CAS |
68097-49-4 |
|---|---|
Formule moléculaire |
C13H21ClN2O3 |
Poids moléculaire |
288.77 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-4-17-12-7-5-6-11(10-12)14-13(16)18-9-8-15(2)3;/h5-7,10H,4,8-9H2,1-3H3,(H,14,16);1H |
Clé InChI |
XBRIYRPCZOCKFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















